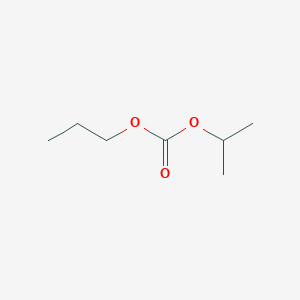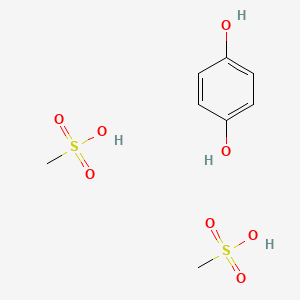
5-Phenyl-1,3-oxathiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-1,3-oxathiolane is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is a derivative of 1,3-oxathiolane, where a phenyl group is attached to the fifth carbon atom. The presence of the phenyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3-oxathiolane typically involves the reaction of mercaptoethanol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a thioacetal intermediate, which cyclizes to form the oxathiolane ring. Common reagents used in this synthesis include hydrochloric acid or p-toluenesulfonic acid as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of heterogeneous catalysts, such as vanadium hydrogen sulfate, has been reported to improve the efficiency of the oxathioacetalyzation process .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Nitro- or halogen-substituted phenyl derivatives.
Scientific Research Applications
5-Phenyl-1,3-oxathiolane has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3-oxathiolane involves its interaction with various molecular targets. The sulfur atom in the oxathiolane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane: The parent compound without the phenyl group.
1,3-Dithiolane: A similar compound where both oxygen and sulfur are replaced by sulfur atoms.
1,3-Oxathiane: A six-membered ring analog with similar chemical properties.
Uniqueness
5-Phenyl-1,3-oxathiolane is unique due to the presence of the phenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The phenyl group enhances the compound’s ability to participate in aromatic interactions and increases its lipophilicity, potentially improving its bioavailability and efficacy as a therapeutic agent .
Properties
CAS No. |
114364-47-5 |
|---|---|
Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
5-phenyl-1,3-oxathiolane |
InChI |
InChI=1S/C9H10OS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-5,9H,6-7H2 |
InChI Key |
FWNFGEVVMXTVOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


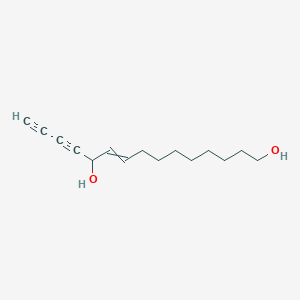
![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)
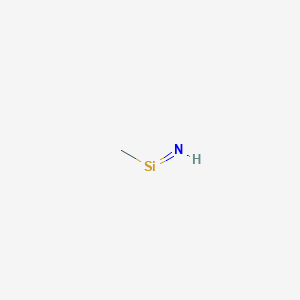
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)

![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
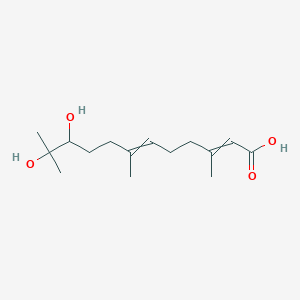
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
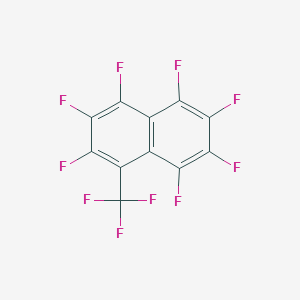
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
